methyl 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetate
Overview
Description
Methyl 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a dimethoxyaniline moiety, which is further linked to a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetate typically involves the following steps:
N-Sulfonylation: The reaction begins with the sulfonylation of 2,5-dimethoxyaniline using benzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms N-(benzenesulfonyl)-2,5-dimethoxyaniline.
Esterification: The resulting N-(benzenesulfonyl)-2,5-dimethoxyaniline is then reacted with methyl bromoacetate in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or esters.
Scientific Research Applications
Methyl 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antibacterial and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetate involves its interaction with biological targets through its sulfonamide and ester functionalities. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that further interact with molecular targets.
Comparison with Similar Compounds
Methyl 2-(4-bromobenzenesulfonamido)acetate: Similar in structure but with a bromine substituent.
N-(Benzenesulfonyl)glycine methyl ester: Lacks the dimethoxyaniline moiety.
Methyl 2-(benzenesulfonamido)acetate: Similar but without the methoxy groups on the aniline ring.
Uniqueness: Methyl 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetate is unique due to the presence of both the benzenesulfonyl and dimethoxyaniline groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-22-13-9-10-16(23-2)15(11-13)18(12-17(19)24-3)25(20,21)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINZFMYDKHEKQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.